C19H21Br2N3O2
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Overview
Description
The compound with the molecular formula C19H21Br2N3O2 is a brominated organic molecule. This compound is characterized by the presence of bromine atoms, which often impart unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C19H21Br2N3O2 typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Bromination: Introduction of bromine atoms into the organic framework.
Amidation: Formation of amide bonds through reactions between amines and carboxylic acids or their derivatives.
Cyclization: Formation of cyclic structures if the compound has ring systems.
Industrial Production Methods
Industrial production of This compound may involve large-scale bromination and amidation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
C19H21Br2N3O2: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove bromine atoms or reduce other functional groups within the molecule.
Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated carboxylic acids, while reduction could produce debrominated amines.
Scientific Research Applications
C19H21Br2N3O2: has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of C19H21Br2N3O2 involves its interaction with specific molecular targets. The bromine atoms in the compound can form strong bonds with biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
C19H21Br2N3O2: can be compared with other brominated organic compounds:
C18H20Br2N2O2: Similar structure but with one less nitrogen atom.
C19H20Br2N2O3: Similar structure but with an additional oxygen atom.
Uniqueness
The uniqueness of This compound lies in its specific combination of bromine atoms and functional groups, which impart distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
The compound C19H21Br2N3O2, commonly known as triclocarban (TCC), is a synthetic antimicrobial agent widely used in personal care products. Concerns regarding its biological activity and potential toxicological effects have prompted extensive research into its mechanisms of action, particularly its interactions with various nuclear receptors and signaling pathways.
Chemical Structure and Properties
- Molecular Formula : this compound
- Molecular Weight : 438.20 g/mol
- Structure : TCC is characterized by a carbanilide structure, which contributes to its biological activity.
Biological Activity Overview
TCC exhibits a range of biological activities primarily through its interactions with nuclear receptors and modulation of intracellular signaling pathways. The following sections detail the findings from various studies on TCC's biological effects.
1. Nuclear Receptor Interactions
Research has demonstrated that TCC interacts with several nuclear receptors, influencing gene expression related to hormonal signaling:
- Estrogen Receptor (ER) : TCC enhances estradiol-dependent activation of ER-responsive genes by up to 2.5-fold, indicating its potential role as an endocrine disruptor .
- Androgen Receptor (AR) : Similar to its effects on ER, TCC also activates AR-responsive gene expression, albeit with less potency .
- Aryl Hydrocarbon Receptor (AhR) : TCC exhibits weak agonistic activity in AhR-responsive bioassays, suggesting a complex interaction that may influence cellular responses to environmental toxins .
2. Calcium Signaling Modulation
TCC has been shown to affect calcium signaling pathways:
- In studies involving primary skeletal myotubes, TCC significantly enhanced the binding of ryanodine to ryanodine receptors (RyR1), leading to elevated cytosolic calcium levels . This effect may have implications for muscle function and cellular excitability.
Case Studies and Research Findings
Several studies have investigated the biological activities of TCC, yielding important insights into its potential health impacts:
Study 1: In Vitro Biological Activities
A comprehensive study assessed the biological activities of TCC and its analogs in various in vitro assays. Key findings include:
- Hormonal Activity : TCC was found to enhance hormone-dependent gene expression without exhibiting strong agonistic activity on its own.
- Calcium Mobilization : The compound significantly influenced calcium signaling pathways, raising concerns about its effects on muscle and nerve cells .
Study 2: Toxicological Implications
Research has raised concerns about the potential toxicological effects of TCC:
- Endocrine Disruption : The ability of TCC to modulate hormone receptor activity suggests it may disrupt normal endocrine function, leading to adverse health effects in humans and wildlife.
- Environmental Persistence : As a persistent environmental contaminant, TCC's accumulation in aquatic systems poses risks to aquatic organisms through similar mechanisms of hormonal disruption .
Comparative Table of Biological Activities
Properties
Molecular Formula |
C19H21Br2N3O2 |
---|---|
Molecular Weight |
483.2 g/mol |
IUPAC Name |
2-[7-bromo-1-(3-ethoxypropyl)imidazo[4,5-c]pyridin-5-ium-5-yl]-1-phenylethanone;bromide |
InChI |
InChI=1S/C19H21BrN3O2.BrH/c1-2-25-10-6-9-23-14-21-17-12-22(11-16(20)19(17)23)13-18(24)15-7-4-3-5-8-15;/h3-5,7-8,11-12,14H,2,6,9-10,13H2,1H3;1H/q+1;/p-1 |
InChI Key |
KWMOYMQQYSCTKX-UHFFFAOYSA-M |
Canonical SMILES |
CCOCCCN1C=NC2=C[N+](=CC(=C21)Br)CC(=O)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
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